molecular formula C12H7BrClNO3 B3037371 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene CAS No. 477870-30-7

2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene

Cat. No. B3037371
CAS RN: 477870-30-7
M. Wt: 328.54 g/mol
InChI Key: WWXQFGUTJHFRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene (BCPN) is an aromatic nitro compound that has been studied extensively in the scientific community. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and biochemistry. BCPN is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other nitro compounds, such as nitroimidazoles and nitroalkenes. In addition, BCPN has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Synthesis and Preparation

  • Synthesis in Medicinal Applications : 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative closely related to 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene, serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. The synthesis process involves the Williamson Reaction and is optimized by controlling reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).

Chemical Analysis and Properties

  • Anisotropic Displacement Parameters : The study of anisotropic displacement parameters in isomorphous compounds like 1-(halomethyl)-3-nitrobenzene, which includes the bromo and chloro variants, reveals insights into the crystallographic properties of such compounds. This research provides foundational knowledge for understanding the structural and physical properties of 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene (Damian Mroz et al., 2020).

Reaction Mechanisms

  • Photoelectrochemical Reduction : The study of the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound similar to 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene, helps in understanding the reduction mechanisms of such compounds. It provides insights into the formation and stability of radical anions and the impact of light on these processes (R. Compton & R. Dryfe, 1994).

  • Nucleophilic Aromatic Substitution by Hydrogen : The reaction of bromo-nitrobenzenes with sodium borohydride demonstrates nucleophilic aromatic substitution by hydrogen. This reaction path is essential for understanding the chemical behavior and reactivity of 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene in various chemical environments (Victor Gold et al., 1980).

  • Electrophilic Bromination : Studying the electrophilic bromination of nitrobenzene, which shares structural similarities with 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene, provides understanding of the conditions and reactions necessary for bromination of aromatic compounds. This knowledge can be applied to the bromination of similar compounds (V. Sobolev et al., 2014).

properties

IUPAC Name

2-bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO3/c13-11-7-9(15(16)17)4-5-12(11)18-10-3-1-2-8(14)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXQFGUTJHFRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266834
Record name 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene

CAS RN

477870-30-7
Record name 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(3-chlorophenoxy)-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.